Bienvenue dans la boutique en ligne BenchChem!

N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Regioisomer Tetrazole Benzamide

N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide (CAS 484039-51-2; molecular formula C15H13N5O2) is a heterocyclic benzamide derivative featuring a tetrazole ring at the meta-position of the benzoyl group and a 2-methoxy substituent on the aniline ring. This compound belongs to a class of tetrazole-substituted aryl amides claimed as positive allosteric modulators (PAMs) for the alpha 7 nicotinic acetylcholine receptor (nAChR) subtype, a target implicated in cognition, pain, and inflammatory disorders.

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
Cat. No. B5887618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3
InChIInChI=1S/C15H13N5O2/c1-22-14-8-3-2-7-13(14)17-15(21)11-5-4-6-12(9-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
InChIKeyTWIRGYAXWDJIDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide: A Key Tetrazole-Benzamide Scaffold for Nicotinic Receptor Research


N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide (CAS 484039-51-2; molecular formula C15H13N5O2) is a heterocyclic benzamide derivative featuring a tetrazole ring at the meta-position of the benzoyl group and a 2-methoxy substituent on the aniline ring [1]. This compound belongs to a class of tetrazole-substituted aryl amides claimed as positive allosteric modulators (PAMs) for the alpha 7 nicotinic acetylcholine receptor (nAChR) subtype, a target implicated in cognition, pain, and inflammatory disorders [2]. Its distinct substitution pattern – the 3-tetrazolyl attachment coupled with the ortho-methoxy aniline – distinguishes it from other regioisomeric and structural analogs .

Why Generic Substitution of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is Not Feasible


Simple replacement of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide with its positional isomers (e.g., 2- or 4-tetrazolyl) or methoxy regioisomers (e.g., 4-methoxyphenyl) is not supported by the structure-activity relationship (SAR) of the series. The Roche patent, which explicitly encompasses this compound, defines preferred Ar1 substitution as 2-methoxy-phenyl [1], highlighting the critical role of the ortho-methoxy group for receptor interaction. Furthermore, the meta-tetrazole position is a key scaffold feature that distinguishes it from the 2-tetrazolyl analog (N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide) and the 4-tetrazolyl analog (N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide) . As evidenced by the distinct physicochemical profiles of these analogs, generic substitution can alter logD, polar surface area, and hydrogen-bonding capacity, potentially abolishing target-specific PAM activity .

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide Relative to Its Closest Analogs


Positional Isomerism: Meta- vs. Para-Tetrazol-1-yl Benzamide

The target compound features a tetrazol-1-yl group at the meta-position (3-position) of the benzoyl ring, while a close analog, N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, carries the identical tetrazolyl group at the para-position (4-position) . This regioisomerism results in a significant difference in the orientation of the tetrazole moiety relative to the amide bond, which can affect binding to allosteric sites. Quantitative physicochemical parameters highlight the difference: the 3-tetrazolyl compound has a predicted logD (pH 7.4) of 1.74 compared to 1.70 for the 4-tetrazolyl isomer , reflecting altered hydrogen-bonding geometry that influences target engagement.

Regioisomer Tetrazole Benzamide

Methoxy Substituent Position: 2-Methoxy vs. 4-Methoxy Aniline Ring

N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide bears an ortho-methoxy group on the aniline ring, whereas the analog N-(4-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is para-substituted . While predicted polar surface area (tPSA) is identical (81.9 Ų) , the target compound has a computed XLogP3 of 2.0 [1], versus 2.24 for the 4-methoxy analog . This difference in lipophilicity, combined with the altered steric environment around the amide NH, can affect receptor-binding pocket complementarity as described in the SAR of the Roche patent, where Ar1 is specifically defined as 2-methoxy-phenyl [2].

Methoxy regioisomer Polar surface area LogP

Polar Surface Area Differentiation Within the 3-Tetrazol-1-yl Benzamide Series

Within the family of 3-(1H-tetrazol-1-yl)benzamides, the target compound (tPSA = 81.9 Ų) [1] shows a markedly different polar surface area compared to N-(2,3-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide (tPSA = 62.4 Ų) , a difference of 19.5 Ų. This is primarily due to the methoxy group on the target compound acting as an H-bond acceptor, whereas the dimethyl analog lacks this functionality. As a CNS-targeted alpha 7 nAChR PAM, the higher PSA may somewhat reduce brain penetration but increases the potential for key hydrogen-bond interactions with the allosteric binding site on the ion channel [2].

PSA Drug-likeness CNS permeability

Patent Claim Specificity for 2-Methoxy-Phenyl in Alpha 7 nAChR PAMs

The patent family covering tetrazole-substituted aryl amide alpha 7 nAChR PAMs (US 7,981,914; WO2009043780) explicitly recites Ar1 as 2-methoxy-phenyl in key claims, while excluding certain combinations, e.g., when Ar1 is 2-methoxy-phenyl, Ar2 is not 4-methoxy-phenyl or 3,4-dimethoxy-phenyl [1]. This negative limitation underscores the SAR specificity of the ortho-methoxy group for the invention's positive allosteric modulation activity. The target compound fully satisfies the preferred Ar1 embodiment, whereas close analogs such as N-(4-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide do not fall within the explicitly claimed 2-methoxy-phenyl preference , demonstrating a clear intellectual property differentiation.

Patent landscape Selectivity Allosteric modulator

Optimal Research Applications for N-(2-Methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide Based on Differentiation Evidence


Alpha 7 Nicotinic Receptor Positive Allosteric Modulator (PAM) Lead Identification

The compound's strict adherence to the Roche patent's preferred Ar1 substitution (2-methoxy-phenyl) and its meta-tetrazole benzamide core make it an ideal starting point for structure-activity relationship (SAR) studies targeting the alpha 7 nAChR allosteric site [1]. Its distinct physicochemical signature – intermediate logD and tPSA – positions it for lead optimization campaigns aiming to balance CNS penetration with target engagement, as demonstrated by its differentiation from the 4-methoxy and 2,3-dimethylphenyl analogs .

Regioisomeric Selectivity Profiling of Tetrazole-Benzamide Libraries

The compound serves as the critical '3-tetrazol-1-yl' exemplar in a set of positional isomers needed to probe how tetrazole ring placement on the central benzamide ring affects pharmacological activity [1]. When procured alongside its 2- and 4-tetrazol-1-yl counterparts (N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide and N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide), it enables head-to-head screening to establish regioisomeric SAR for PAM efficacy and selectivity .

Physicochemical Benchmarking for CNS Drug Design

With its predicted logD (1.74), XLogP3 (2.0), and tPSA (81.9 Ų), the compound occupies a favorable CNS drug-like space that is rare among tetrazole-benzamide PAMs [1]. It can be used as a reference standard for developing in silico models to predict brain permeability in this chemical series, especially when comparing the impact of ortho- vs. para-methoxy substitution on logP and passive diffusion .

Quote Request

Request a Quote for N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.